molecular formula C9H12BrNO B13032238 (1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL

Cat. No.: B13032238
M. Wt: 230.10 g/mol
InChI Key: PAGDUQZADLZDNJ-RCOVLWMOSA-N
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Description

(1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group attached to a propane backbone. The stereochemistry of the compound is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and a chiral amine.

    Reduction: The aldehyde group of 3-bromobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (1R,2S) enantiomer.

    Amination: The chiral alcohol is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Enzymatic Resolution: Using enzymes to selectively convert one enantiomer in a racemic mixture to a different compound, leaving the desired enantiomer.

    Asymmetric Synthesis: Employing chiral catalysts or reagents to directly synthesize the desired enantiomer with high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: NaOH, KOH, ROH

Major Products Formed

    Oxidation: Corresponding ketone or aldehyde

    Reduction: Corresponding amine

    Substitution: Corresponding substituted product

Scientific Research Applications

(1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromophenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(3-iodophenyl)propan-2-OL

Uniqueness

(1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical properties and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1

InChI Key

PAGDUQZADLZDNJ-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)Br)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)Br)N)O

Origin of Product

United States

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